molecular formula C9H7FN2O B1417672 5-Fluoro-2-(1H-imidazol-2-YL)phenol CAS No. 1282517-39-8

5-Fluoro-2-(1H-imidazol-2-YL)phenol

Cat. No. B1417672
CAS RN: 1282517-39-8
M. Wt: 178.16 g/mol
InChI Key: RXDFBFKKRHIAOF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-imidazol-2-YL)phenol is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazole derivatives, including 5-Fluoro-2-(1H-imidazol-2-YL)phenol, often involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using FTIR, 1H, and 13C NMR .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(1H-imidazol-2-YL)phenol is C9H7FN2O . It has a molecular weight of 160.17300 . The structure of imidazole derivatives can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism .


Chemical Reactions Analysis

Imidazole derivatives, including 5-Fluoro-2-(1H-imidazol-2-YL)phenol, have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical properties of 2-(1H-imidazol-2-YL)phenol, a related compound, include a melting point of 117-125 °C . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . They could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole derivatives have anti-inflammatory properties . They could be used in the development of drugs for the treatment of various inflammatory conditions.

Antitumor Activity

Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor activity . They could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Antioxidant Activity

Imidazole derivatives have been reported to show good scavenging potential, suggesting their use as antioxidants .

Antiviral Activity

Imidazole derivatives have been reported to show antiviral activity . They could potentially be used in the development of new antiviral drugs.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have been reported to show anti-amoebic and antihelmintic activities . This suggests potential applications in the treatment of amoebic and helminthic infections.

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-2-(1H-imidazol-2-YL)phenol is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 2-(1H-IMIDAZOL-2-YL)-PHENOL, has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

Imidazole derivatives, including 5-Fluoro-2-(1H-imidazol-2-YL)phenol, have become an important synthon in the development of new drugs . Their broad range of chemical and biological properties make them a promising area for future research and development .

properties

IUPAC Name

5-fluoro-2-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFBFKKRHIAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(1H-imidazol-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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